(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
CAS No.: 120205-50-7
Cat. No.: VC20848437
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120205-50-7 |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 |
| Standard InChI Key | LNEHHTWYEBGHBY-OUAUKWLOSA-N |
| Isomeric SMILES | C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
| SMILES | CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
| Canonical SMILES | CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is registered with the Chemical Abstracts Service (CAS) number 120205-50-7. This unique identifier confirms its specific stereochemical configuration and structural arrangement . The compound has a molecular formula of C₁₄H₂₅NO₅, corresponding to a molecular weight of 287.35 g/mol. Additionally, it carries the European Community (EC) Number 808-466-4, further validating its recognition within international chemical databases and regulatory frameworks .
Structural Features and Stereochemistry
The compound exhibits a complex three-dimensional architecture characterized by three defined stereogenic centers, specifically designated as (2R,3R) for the propanoic acid portion and (S) for the pyrrolidine substituent . This stereochemical complexity is central to its biological activity and synthetic utility. The molecule contains several key functional groups: a carboxylic acid moiety, a protected secondary amine within the pyrrolidine ring (via the tert-butoxycarbonyl group), and a methoxy substituent . The tert-butoxycarbonyl (Boc) group serves as a protective entity for the amine functionality, enhancing the compound's stability during various chemical transformations and improving its solubility profile in organic solvents .
Alternative Nomenclature
This compound is recognized by several synonyms in scientific literature and commercial databases:
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N-Boc-dolaproine
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BOC-DAP
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(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid (IUPAC name)
Physicochemical Properties
Physical Characteristics
The compound exists as a solid at room temperature, with specific physical properties that influence its handling and application in laboratory settings. Based on predictive models, its boiling point is estimated at 430.6±45.0°C, indicating high thermal stability . The density is approximately 1.36±0.1 g/cm³, though this value is reported as a prediction rather than an experimentally determined measurement .
Solubility and Stability
The presence of both polar functional groups (carboxylic acid, protected amine) and nonpolar regions (tert-butyl, methyl) creates an amphiphilic character that affects its solubility profile. The compound demonstrates appreciable solubility in common organic solvents like dichloromethane, chloroform, and dimethylformamide, while exhibiting limited solubility in highly nonpolar solvents such as hexane . The tert-butoxycarbonyl protecting group confers enhanced stability under neutral and basic conditions but can be selectively cleaved under acidic conditions—a property exploited in synthetic applications requiring sequential deprotection strategies .
Spectroscopic Characteristics
Analytical characterization of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically employs various spectroscopic techniques to confirm its identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the tert-butyl group (typically around 1.4-1.5 ppm in ¹H NMR), methoxy group (approximately 3.2-3.4 ppm), and the pyrrolidine ring protons.
Synthesis and Production
Synthetic Approaches
The synthesis of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid employs sophisticated asymmetric synthesis techniques that carefully control the stereochemistry at multiple centers. Starting materials typically include appropriately protected proline derivatives, which undergo subsequent transformations to introduce the methoxy group and establish the correct stereochemistry at the propanoic acid portion of the molecule. The synthetic strategy often involves stereoselective alkylation reactions, followed by oxidation to generate the carboxylic acid functionality.
Purification Methods
To ensure high purity levels required for pharmaceutical applications, the compound undergoes rigorous purification processes. These typically include column chromatography on silica gel, recrystallization from appropriate solvent systems, and in some cases, preparative high-performance liquid chromatography (HPLC). The purity assessment employs analytical techniques such as HPLC, thin-layer chromatography (TLC), and spectroscopic methods to confirm the absence of stereoisomers or other structural impurities that could compromise its application in sensitive biological systems.
Biological Activity and Applications
Role in Medicinal Chemistry
(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid represents a significant modification of the amino acid proline, with enhanced structural complexity that contributes to its utility in drug design . The compound's chiral nature makes it particularly valuable in the development of stereochemically pure pharmaceuticals, where the spatial arrangement of atoms critically influences biological activity and therapeutic efficacy .
Building Block in Peptide Synthesis
Analytical Characterization
Identification Techniques
The unambiguous identification of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid relies on multiple complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while Mass Spectrometry (MS) confirms its molecular weight and fragmentation pattern. Infrared (IR) spectroscopy identifies key functional groups, particularly the characteristic carbonyl absorptions from the carboxylic acid and carbamate functionalities.
Data Comparison
Table 1 below summarizes the key physicochemical properties and identifiers for (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid:
Structure-Activity Relationships
Structural Determinants of Activity
The biological activity associated with (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid and its derivatives stems from specific structural features that influence their interaction with biological targets. The rigidity imposed by the pyrrolidine ring restricts conformational flexibility, potentially enhancing binding specificity for certain receptors or enzymes . The methoxy group introduces a hydrogen bond acceptor site that can participate in critical interactions with biological targets, while the carboxylic acid provides a hydrogen bond donor/acceptor functionality that further modulates binding characteristics .
Stereochemical Significance
The defined stereochemistry at the three chiral centers is crucial for biological recognition and activity. Synthetic approaches must carefully control these stereochemical elements to ensure that the correct spatial arrangement is maintained. Alternative stereoisomers typically exhibit significantly different biological profiles, emphasizing the importance of stereoselective synthetic methods in the preparation of this compound .
Modifications and Derivatives
Structural modifications of this compound have been explored to enhance specific properties relevant to pharmaceutical applications. These include esterification of the carboxylic acid to improve lipophilicity and cellular penetration, replacement of the methoxy group with alternative substituents to modulate hydrogen bonding capabilities, and exchange of the Boc protecting group with other functionalities following its synthetic utility .
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